molecular formula C13H12N2O2 B115805 4-Phenoxybenzhydrazide CAS No. 143667-36-1

4-Phenoxybenzhydrazide

Cat. No. B115805
M. Wt: 228.25 g/mol
InChI Key: LRBASDKESQRLCX-UHFFFAOYSA-N
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Description

4-Phenoxybenzhydrazide is a chemical compound with the molecular formula C13H12N2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Phenoxybenzhydrazide consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural details are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenoxybenzhydrazide include its molecular formula (C13H12N2O2) and its average mass (228.247 Da) . More specific properties such as color, density, hardness, and melting and boiling points are not provided in the search results .

Scientific Research Applications

Organic Photodetectors and Spintronics

  • Field : Organic Electronics
  • Application : Phenoxyl diradicals have shown great semiconducting properties with potential applications in the field of organic photodetectors, organic light-emitting diodes, and organic spintronics .
  • Methods : The stability of phenoxyl radicals is improved by following the inherent rules of their specific electron distribution .
  • Results : Phenoxyl diradicals provide extra stability due to multiple resonance structures, which makes them show interesting electronic and magnetic properties .

Organic Radical Batteries and Single Molecule Magnetic Materials

  • Field : Active Materials
  • Application : The unique electronic, optical, and magnetic properties and stability of phenoxyl diradicals show great potential applications in the fields of active materials, such as organic radical batteries and single molecules magnetic materials .
  • Methods : The stability of phenoxyl radicals is improved by following the inherent rules of their specific electron distribution .
  • Results : Phenoxyl diradicals provide extra stability due to multiple resonance structures, which makes them show interesting electronic and magnetic properties .

Protection of Oilseed Crops

  • Field : Agriculture
  • Application : Hydrazide-hydrazones with aromatic fragments of natural origin have been tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor . These compounds are useful in the protection of oilseed crops .
  • Methods : Thirty-five semi-synthetic hydrazide-hydrazones were tested against the mentioned fungi .
  • Results : The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents . S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .

Proteomics Research

  • Field : Biochemistry
  • Application : 4-Phenoxybenzhydrazide is used as a biochemical for proteomics research .
  • Methods : The specific methods of application or experimental procedures would depend on the specific research context .
  • Results : The outcomes of this research would also depend on the specific research context .

Synthesis and Catalysis

  • Field : Chemistry
  • Application : Low-valent compounds of group-14 elements, which may include compounds similar to 4-Phenoxybenzhydrazide, have received significant attention in several fields of chemistry due to their unique electronic properties .
  • Methods : These low-valent group-14 species have shown applications in various areas such as organic transformations .
  • Results : The results of these applications include polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .

Fluorescent Probes for Imaging

  • Field : Biomedical Research
  • Application : Fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position, which may include compounds similar to 4-Phenoxybenzhydrazide, have been used as excellent fluorescent probes for imaging lipid droplets in cancer cells .
  • Methods : These compounds were synthesized and photophysically characterized in various solvents .
  • Results : Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

Proteomics Research

  • Field : Biochemistry
  • Application : 4-Phenoxybenzhydrazide is used as a biochemical for proteomics research .
  • Methods : The specific methods of application or experimental procedures would depend on the specific research context .
  • Results : The outcomes of this research would also depend on the specific research context .

Synthesis and Catalysis

  • Field : Chemistry
  • Application : Low-valent compounds of group-14 elements, which may include compounds similar to 4-Phenoxybenzhydrazide, have received significant attention in several fields of chemistry due to their unique electronic properties .
  • Methods : These low-valent group-14 species have shown applications in various areas such as organic transformations .
  • Results : The results of these applications include polymerization of rac -lactide, L -lactide, DL -lactide, and caprolactone .

Fluorescent Probes for Imaging

  • Field : Biomedical Research
  • Application : Fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position, which may include compounds similar to 4-Phenoxybenzhydrazide, have been used as excellent fluorescent probes for imaging lipid droplets in cancer cells .
  • Methods : These compounds were synthesized and photophysically characterized in various solvents .
  • Results : Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

Safety And Hazards

4-Phenoxybenzhydrazide is used for research and development purposes only and is not intended for medicinal, household, or other uses . More specific safety and hazard information is not provided in the search results .

properties

IUPAC Name

4-phenoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-15-13(16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBASDKESQRLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375116
Record name 4-Phenoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybenzhydrazide

CAS RN

143667-36-1
Record name 4-Phenoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxybenzhydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Asano, T Nakamura, Y Sekiguchi, Y Mizuno… - Bioorganic & medicinal …, 2012 - Elsevier
We have previously disclosed 1,2,4-oxadiazole derivative 3 as a potent S1P 3 -sparing S1P 1 agonist. Although compound 3 exhibits potent and manageable immunosuppressive …
Number of citations: 13 www.sciencedirect.com

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